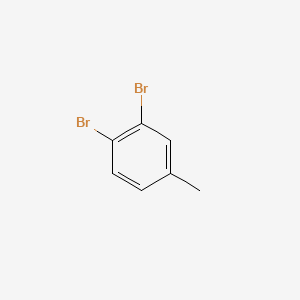

3,4-Dibromotoluene

描述

Overview and Significance in Contemporary Organic Synthesis

3,4-Dibromotoluene, with the chemical formula C₇H₆Br₂, is a disubstituted aromatic compound where two bromine atoms are attached to the toluene (B28343) ring at the 3 and 4 positions. nbinno.comguidechem.com It serves as a valuable intermediate in organic synthesis, primarily due to the reactivity of its bromine atoms. These atoms can be readily displaced or participate in various coupling reactions, enabling the construction of more complex molecules. smolecule.comfishersci.cathermofisher.com

The strategic placement of the two bromine atoms allows for selective functionalization, making it a key component in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. nbinno.comsmolecule.comsynhet.com For instance, it is used in the creation of heterocyclic compounds, which are core structures in many biologically active molecules. smolecule.com Its application extends to the production of fine chemicals and as an intermediate for dyes. guidechem.comsmolecule.com

One notable application of this compound is in copper-catalyzed domino annulation for the synthesis of benzoxazoles. nih.gov Although the reaction with this compound was found to be non-regioselective in one study, this area of research highlights its potential in creating complex heterocyclic systems. nih.gov

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆Br₂ |

| Molecular Weight | 249.93 g/mol nbinno.comchemdad.com |

| Appearance | Clear, colorless to slightly yellow liquid chemdad.comfishersci.com |

| Melting Point | -10 °C nbinno.comchemdad.com |

| Boiling Point | 250.5 ± 20.0 °C at 760 mmHg nbinno.com |

| Density | 1.8 ± 0.1 g/cm³ nbinno.com |

| Flash Point | 115.9 ± 21.0 °C nbinno.com |

| Refractive Index | 1.5985-1.6005 chemdad.com |

| Water Solubility | Not miscible or difficult to mix with water fishersci.cachemdad.com |

This table is interactive. Users can sort and filter the data.

Historical Context of Halogenated Toluene Derivatives in Chemical Synthesis

The use of halogenated organic compounds as intermediates is a cornerstone of synthetic chemistry. japsr.in Halogen atoms, particularly bromine and chlorine, are excellent leaving groups and can be readily introduced into aromatic rings, providing a handle for further chemical transformations. rsc.orgresearchgate.net

Historically, the synthesis of halogenated toluenes, like other aromatic compounds, was achieved through electrophilic aromatic substitution reactions. japsr.inaakash.ac.in For example, the bromination of toluene using bromine in the presence of a catalyst like iron(III) bromide is a classic method. aakash.ac.in The development of methods like the Sandmeyer reaction further expanded the toolkit for introducing halogens onto an aromatic ring, often starting from an amino group. chemicalbook.comacs.org

The significance of halogenated building blocks grew immensely with the advent of cross-coupling reactions in the latter half of the 20th century. rsc.org These reactions, often catalyzed by transition metals like palladium or copper, allow for the formation of carbon-carbon and carbon-heteroatom bonds at the site of the halogen, a process that has revolutionized the synthesis of complex organic molecules, including pharmaceuticals and electronic materials.

The study of various dibromotoluene isomers has provided insights into the influence of substituent patterns on reactivity. For example, research has been conducted on the synthesis and reactions of 2,3-dibromotoluene, 2,4-dibromotoluene (B1294801), and 2,5-dibromotoluene, often comparing their properties and reaction outcomes. acs.org This historical work laid the foundation for understanding and utilizing more specifically substituted compounds like this compound.

Current Research Trends and Future Prospects for this compound

Current research continues to explore the utility of this compound as a versatile building block. Market analysis reports indicate a growing interest in the compound, suggesting its increasing application in various industries. prof-research.com

A key area of ongoing research is its use in the synthesis of novel materials. Brominated compounds, in general, are investigated for their potential as flame retardants and for creating materials with tailored electronic and physical properties. smolecule.comsolubilityofthings.com The unique substitution pattern of this compound can influence the properties of polymers and other materials into which it is incorporated.

In medicinal chemistry, the introduction of bromine atoms into a molecule can affect its biological activity. smolecule.com Researchers are therefore exploring the use of this compound as a starting material for the synthesis of new potential therapeutic agents. synhet.com Its role as a precursor for pesticides is also an area of application. guidechem.com

Future prospects for this compound are tied to the development of more efficient and selective synthetic methodologies. For example, advancements in catalysis, including the use of microwave-assisted synthesis, are enabling faster and more controlled reactions. nih.gov As the demand for complex and highly functionalized molecules grows in fields like materials science and pharmaceuticals, the importance of well-defined building blocks like this compound is expected to increase. The continued exploration of its reactivity in novel chemical transformations will likely uncover new and valuable applications.

Table 2: Spectroscopic Data References for Dibromotoluenes

| Spectroscopy Type | Isomer | Notes | Reference |

|---|---|---|---|

| ¹H NMR | This compound | 7.53(2H,m), 6.95(1H,dd), 2.30(3H,s) | chemicalbook.com |

| ¹H NMR | 3,5-Dibromotoluene (B156392) | δ ppm 2.39 (s, 3 H) 7.41 (s, 1 H) 7.58 (s, 1 H) 7.60 (s, 1 H) | |

| ¹³C NMR | 3,5-Dibromotoluene | Available | nih.gov |

| Mass Spectrometry (GC-MS) | This compound | MS spectra available | |

| Mass Spectrometry (GC-MS) | 3,5-Dibromotoluene | NIST Number: 28392 | nih.gov |

| IR Spectra | 3,5-Dibromotoluene | Available | nih.gov |

| Raman Spectra | 3,5-Dibromotoluene | Available | nih.gov |

This table is interactive. Users can sort and filter the data.

Structure

3D Structure

属性

IUPAC Name |

1,2-dibromo-4-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Br2/c1-5-2-3-6(8)7(9)4-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDCPXNOCWDGYIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90209782 | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60956-23-2 | |

| Record name | 1,2-Dibromo-4-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60956-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060956232 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 60956-23-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1,2-dibromo-4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90209782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,4 Dibromotoluene and Its Isomers

Regioselective Bromination Strategies for Toluene (B28343) Precursors

Regioselectivity is a critical aspect of synthesizing specific isomers of dibromotoluene. The directing effects of substituents on the toluene ring guide the incoming bromine atoms to particular positions.

Electrophilic Aromatic Substitution with Controlled Regioselectivity

Electrophilic aromatic substitution (EAS) is a fundamental process for introducing bromine atoms onto an aromatic ring. gmu.eduslideserve.com The electron-rich π-system of toluene is susceptible to attack by an electrophile, typically a positively charged bromine ion (Br+). slideserve.com The reaction is generally catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule, making it more electrophilic. gmu.edu

The methyl group of toluene is an activating, ortho-, para-directing group. This means it increases the rate of electrophilic substitution compared to benzene (B151609) and directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to the methyl group. Direct bromination of toluene, therefore, does not yield 3,4-dibromotoluene as the primary product. Instead, it results in a mixture of 2-bromotoluene (B146081) and 4-bromotoluene (B49008). Further bromination of this mixture can lead to various di- and polybrominated isomers, but controlling the specific formation of this compound is challenging and often results in low yields. libretexts.orgacs.org

To achieve specific regioselectivity, various strategies have been developed:

Use of Zeolites: Zeolites can induce high para-selectivity in the electrophilic bromination of toluene and similar substrates. nih.govresearchgate.net

N-Bromosuccinimide (NBS) with Silica Gel: This combination serves as an effective brominating agent for regioselective electrophilic aromatic brominations. nih.govresearchgate.net

In Situ Bromine Generation: Systems like Cu(NO₃)₂/HBr/O₂/H₂O or LiBr/ceric ammonium (B1175870) nitrate (B79036) (CAN) can produce bromine in situ, offering a degree of regioselectivity. nih.govresearchgate.net

Electrochemical Methods: Two-phase electrolysis has been shown to be a simple, regioselective, and environmentally cleaner method for bromination. cecri.res.incecri.res.in This technique can achieve high yields and selectivity for specific isomers. cecri.res.in

Multi-step Syntheses from Substituted Toluenes and Anilines

Due to the challenges of direct bromination, multi-step synthetic routes starting from substituted toluenes and anilines are often employed to achieve the desired this compound isomer with high purity.

A common and effective strategy involves starting with p-toluidine (B81030) (4-methylaniline). The amino group (–NH₂) is a strongly activating, ortho-, para-director. japsr.in However, its high reactivity can lead to polysubstitution. libretexts.org To control the reaction, the amino group is often acetylated to form an N-arylamide. This amido group is still activating and ortho-, para-directing but less so than the amino group, allowing for cleaner monobromination. libretexts.org

For the synthesis of 3,5-dibromotoluene (B156392), p-toluidine is directly dibrominated at the positions ortho to the amino group. Subsequent removal of the amino group via diazotization and treatment with hypophosphorous acid (H₃PO₂) yields the final product. libretexts.org

The Sandmeyer reaction is a powerful tool for introducing bromine into an aromatic ring by replacing a diazonium salt group (–N₂⁺). jk-sci.com This method is particularly useful when direct bromination is not feasible or leads to undesired isomers.

A typical procedure for synthesizing this compound via the Sandmeyer reaction starts with an appropriately substituted aminotoluene. The amine is treated with nitrous acid (HNO₂) to form a diazonium salt. chemicalbook.com This salt is then reacted with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom. jk-sci.comchemicalbook.com

For example, the synthesis of this compound can be achieved from a suitable aminotoluene precursor. The aminotoluene (24 g) is stirred in concentrated hydrobromic acid (230 ml) at 0°C. A solution of sodium nitrite (B80452) (9.8 g) in water (35 ml) is added while maintaining the temperature between 0° and 5°C. The resulting mixture is then added to a solution of cuprous bromide (37 g) in water and hydrobromic acid at 50°C. After several hours, the mixture is processed to yield this compound (12.7 g). chemicalbook.com

Another synthetic pathway to this compound starts with 2-bromo-4-methylaniline. The synthesis of 2,4-dibromotoluene (B1294801) can be achieved by reducing 2-bromo-4-nitrotoluene (B188816) to 2-bromo-4-aminotoluene, which then undergoes a Sandmeyer reaction to yield the dibrominated product in 64% yield. acs.org While this specific example leads to 2,4-dibromotoluene, a similar strategic approach using a different starting aniline (B41778) could yield the 3,4-isomer.

Nitrotoluene intermediates are frequently used in the synthesis of brominated toluenes. mdpi.comnih.gov For instance, the synthesis of 4-bromo-2-nitrotoluene (B1266186) can be achieved by nitrating p-toluidine, followed by a Sandmeyer reaction to replace the amino group with bromine. mdpi.comsemanticscholar.org

In a different approach, the bromination of 4-nitrotoluene (B166481) with bromine in the presence of an iron catalyst can produce a mixture of products. acs.org One documented reaction using 385 g of 4-bromotoluene and 240 g of bromine over four days at 25-40°C yielded 156 g (42%) of this compound. acs.org Another method involves the bromination of 4-nitrotoluene at 100-120°C in the presence of iron, followed by reduction. google.com

These multi-step syntheses, although more complex, offer greater control over the final product's isomeric purity, which is crucial for its application in further organic syntheses.

Data Tables

Table 1: Synthesis of this compound via Sandmeyer Reaction

| Reactant | Reagents | Temperature (°C) | Product | Yield | Reference |

| Aminotoluene (24 g) | 1. Conc. HBr, NaNO₂, H₂O2. CuBr, H₂O, HBr | 0-5 (diazotization)50 (bromination) | This compound | 12.7 g | chemicalbook.com |

Table 2: Bromination of 4-Bromotoluene

| Reactant | Reagents | Temperature (°C) | Product | Yield (%) | Reference |

| 4-Bromotoluene (385 g) | Br₂ (240 g), Fe catalyst | 25-40 | This compound | 42 | acs.org |

Preparation from 2-Bromo-4-methylaniline

Catalyzed Bromination Methods for Enhanced Selectivity

The direct bromination of toluene can lead to a mixture of mono-, di-, tri-, and even tetra-brominated products, making the selective synthesis of this compound challenging. japsr.in Traditional methods often yield complex mixtures requiring difficult purification. mdpi.comsemanticscholar.org To overcome this, catalyzed bromination methods have been developed to enhance regioselectivity.

Zeolite catalysts, in particular, have demonstrated significant promise in directing the bromination of aromatic compounds. google.com Zeolites like Na-Y and Na-X possess a defined pore structure that can exert shape-selective control over the reaction, favoring the formation of specific isomers. google.comcardiff.ac.uk For instance, the bromination of toluene in the presence of zeolite Na-Y can yield a para/ortho isomer ratio of 98:1. cardiff.ac.uk While these methods are highly effective for producing p-bromotoluene, achieving high selectivity for specific dibromo-isomers like this compound directly from toluene remains a significant synthetic challenge. Often, direct dibromination results in mixtures; for example, brominating p-bromotoluene can yield a 7:1 mixture of 2,4-dibromotoluene and this compound. mdpi.com Research has shown that using large amounts of a Na-X type zeolite catalyst can significantly improve the selectivity in the bromination of nitrotoluene isomers, suggesting a potential avenue for the selective synthesis of other substituted dibromotoluenes. mdpi.comsemanticscholar.org

The table below summarizes the effect of different catalysts on the bromination of toluene, highlighting the challenge of selective dibromination.

| Catalyst/Conditions | Substrate | Products | Selectivity (p:o) / Comments | Reference |

| None (in dark) | Toluene | p-bromotoluene, o-bromotoluene | 66.6% : 33.3% (at 0.8% conversion) | google.com |

| ZnBr₂ on K-10 Clay | Toluene | p-bromotoluene, o-bromotoluene, dibromotoluene | 67.4% : 27.8% (plus 4.8% dibromo) | google.com |

| Zeolite Na-Y | Toluene | p-bromotoluene, o-bromotoluene | 98 : 1 | cardiff.ac.uk |

| Iron (Fe) | p-Bromotoluene | 2,4-dibromotoluene, this compound | 7 : 1 mixture | mdpi.com |

Synthesis of this compound via Cross-Coupling Reactions

Cross-coupling reactions represent a powerful and versatile strategy for synthesizing complex molecules from simpler precursors like this compound. These methods, often catalyzed by transition metals such as palladium and copper, allow for the precise formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium catalysis is a cornerstone of modern organic synthesis, enabling a wide array of transformations. libretexts.org Annulative reactions, where two new bonds are formed in a single operation to construct a new ring, are particularly efficient.

Palladium-catalyzed domino reactions between 1,2-dihaloarenes, such as this compound, and sterically hindered Grignard reagents provide an efficient pathway to synthesize substituted fluorenes. nih.gov In a study using Pd(OAc)₂, the reaction of this compound with 2-mesitylmagnesium bromide proceeded at room temperature to give two isomeric fluorene (B118485) products in good yield. nih.gov This approach highlights the utility of Grignard reagents in complex annulations, where the organomagnesium compound acts as the nucleophilic partner in the catalytic cycle. nih.govmasterorganicchemistry.com The reaction's success demonstrates a practical method for building polycyclic aromatic systems from readily available dibromoarenes. nih.gov

The mechanism of palladium-catalyzed cross-coupling reactions typically involves a Pd(0)/Pd(II) catalytic cycle. libretexts.orgchemrxiv.org A key step is the oxidative addition of the palladium(0) catalyst into a carbon-halogen bond. libretexts.orgchemrxiv.org In a molecule like this compound, there are two distinct C-Br bonds, one ortho and one meta to the activating methyl group. The relative reactivity of these two bonds is a crucial factor in determining the product distribution.

Studies on the reaction of this compound with Grignard reagents catalyzed by Pd(OAc)₂ revealed that the two C-Br bonds have similar reactivity. nih.gov This resulted in the formation of two isomeric fluorene products in a nearly 1:1 ratio (specifically, a 42:58 ratio), suggesting that the initial oxidative addition of the Pd(0) species occurs at both C-Br positions at comparable rates. nih.gov This contrasts with systems where electronic or steric factors create a strong preference for one site over the other. The lack of strong selectivity indicates that both the C3-Br and C4-Br bonds are accessible for activation under these palladium-catalyzed conditions. nih.gov

Copper-catalyzed reactions offer a complementary and often more cost-effective alternative to palladium for cross-coupling. rsc.org These methods are particularly effective for forming C-N and C-O bonds, which are essential for the synthesis of many heterocyclic compounds. beilstein-journals.orgorganic-chemistry.org

Benzoxazoles are important heterocyclic motifs found in many biologically active compounds. acs.org One synthetic strategy involves the copper-catalyzed intermolecular cross-coupling of a 1,2-dihaloarene with a primary amide. acs.orgnih.govresearchgate.net This domino reaction first forms an Ar-N bond, followed by an intramolecular cyclization to form the Ar-O bond, completing the benzoxazole (B165842) ring. acs.orgnih.gov

However, when this method was applied to this compound, the reaction was found to be non-regioselective. rsc.orgacs.orgnih.govresearchgate.net The presence of two different bromine atoms led to a mixture of products, diminishing the synthetic utility of this specific approach for this compound. acs.orgnih.govresearchgate.net This lack of regioselectivity underscores the challenge of differentiating the two C-Br bonds in this compound under these specific copper-catalyzed conditions, mirroring the observations in some palladium-catalyzed systems. nih.govacs.orgnih.govresearchgate.net

Copper-Catalyzed Cross-Coupling Approaches

Regioselectivity Challenges in Copper-Catalyzed Reactions

Copper-catalyzed reactions are pivotal in organic synthesis for forming carbon-heteroatom bonds. However, when substrates with multiple reactive sites are used, achieving regioselectivity can be a significant challenge. This is notably demonstrated in the synthesis of benzoxazoles using this compound as a starting material.

In a domino annulation approach designed for benzoxazole synthesis, a key step involves the copper-catalyzed intermolecular cross-coupling of a 1,2-dihaloarene with a primary amide. This is followed by a copper-catalyzed intramolecular cyclization to form the final heterocyclic product. While this method proceeds with good yields for substrates like 1,2-dibromobenzene (B107964), research has shown that the reaction is not regioselective when applied to this compound. researchgate.netacs.orgnih.govrsc.orgresearchgate.net The presence of two bromine atoms at the C-3 and C-4 positions of the toluene ring, which have different electronic and steric environments, leads to a lack of precise control over which bromine atom participates in the initial C-N bond formation, resulting in a mixture of isomeric products. This limitation renders the method less effective for the specific synthesis of a single, desired benzoxazole isomer from this compound and highlights a significant challenge in controlling reaction outcomes in copper-catalyzed systems with asymmetrically substituted dihaloarenes. researchgate.netnih.gov

Suzuki Coupling for Functionalized Dibromotoluene Derivatives

The Suzuki-Miyaura coupling is a powerful and widely used palladium-catalyzed cross-coupling reaction in organic synthesis for the formation of carbon-carbon (C-C) bonds. wikipedia.orgnih.govlibretexts.org This reaction is particularly valuable for the functionalization of aryl halides, such as this compound, by coupling them with an organoboron species, typically a boronic acid or a boronic ester. wikipedia.orgscirp.org The versatility and high functional group tolerance of the Suzuki reaction make it an essential tool for creating complex molecules like substituted biaryls from dibrominated precursors. nih.govscirp.org

The general catalytic cycle involves three main steps:

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) intermediate. This is often the rate-determining step. wikipedia.org

Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium complex. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. wikipedia.org

For a substrate like this compound, the two bromine atoms have different reactivities due to their positions relative to the methyl group. This can, in principle, allow for selective mono- or di-functionalization by carefully controlling reaction conditions. By reacting this compound with various arylboronic acids, a diverse library of functionalized biaryl compounds can be synthesized. These products are valuable intermediates in the development of pharmaceuticals and materials science.

| Component | Role in Reaction | Example |

|---|---|---|

| Aryl Halide | Electrophilic Partner | This compound |

| Organoboron Reagent | Nucleophilic Partner | Phenylboronic acid |

| Palladium Catalyst | Catalyzes the C-C bond formation | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] |

| Base | Activates the organoboron reagent | Potassium Carbonate (K₂CO₃) |

| Solvent | Reaction Medium | Dimethoxyethane (DME) / Water |

| Expected Product (Mono-coupling) | Functionalized Derivative | 3-Bromo-4-phenyltoluene or 4-Bromo-3-phenyltoluene |

Emerging and Green Synthetic Approaches for this compound

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for the synthesis of halogenated aromatic compounds, aiming to reduce the use of hazardous solvents and reagents.

Traditional bromination of aromatic compounds like toluene often employs molecular bromine in halogenated organic solvents, which can lead to poor regioselectivity and the formation of polybrominated byproducts. researchgate.net To address these issues and improve the environmental profile of the synthesis, methods using aqueous media or solvent-free conditions are being explored.

One approach involves photochemical bromination in an aqueous biphasic system. scirp.orgscirp.org This method can generate benzyl (B1604629) bromide from toluene with high purity, avoiding the need for extensive purification and minimizing exposure to toxic reagents. scirp.org Another green strategy utilizes a bromide/bromate couple (NaBr/NaBrO₃) in an aqueous acidic medium. This system provides an efficient and practical alternative to using liquid bromine directly. rsc.org Furthermore, combinations of hydrogen bromide (HBr) and hydrogen peroxide (H₂O₂) in a continuous-flow microreactor under visible-light photocatalysis have been shown to improve the efficiency of brominating toluene derivatives in a catalyst- and solvent-free manner. researchgate.net These aqueous-based methods not only reduce reliance on volatile organic solvents but can also offer improved selectivity and safety. researchgate.netrsc.org

| Method | Brominating Agent/System | Medium | Key Advantage |

|---|---|---|---|

| Aqueous Biphasic Photochemical Bromination | Bromine (Br₂) | Water/Organic | High purity of product, reduced need for purification. scirp.orgscirp.org |

| Bromide/Bromate Couple | NaBr/NaBrO₃ | Aqueous Acid | Stable, non-hazardous reagents; avoids liquid bromine. rsc.org |

| Visible-Light Photocatalysis in Flow | HBr/H₂O₂ | Solvent-Free (in microreactor) | Catalyst- and solvent-free, high efficiency. researchgate.net |

| Two-Phase Electrolysis | NaBr in H₂O | Aqueous/Chloroform (B151607) | High regioselectivity and high yields under mild conditions. cecri.res.inresearchgate.net |

Photocatalysis and electrocatalysis represent cutting-edge green technologies for organic synthesis, offering alternative energy sources (light and electricity) to drive chemical reactions. These methods can often proceed under mild conditions and can provide unique selectivity.

Photocatalysis utilizes a photocatalyst that, upon absorbing light, can initiate a chemical transformation. For the synthesis of aryl bromides, photocatalytic methods have been developed for the benzylic bromination of toluene derivatives. For example, the combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) under light irradiation in a microchannel reactor has been used for the safe and efficient synthesis of substituted benzyl bromides. acs.org While direct photocatalytic ring bromination of toluene to this compound is less common, the principles of photocatalysis offer a promising avenue for developing selective C-H functionalization reactions on aromatic rings.

Electrocatalysis uses electrical potential to drive oxidation and reduction reactions. This technique has been successfully applied to the synthesis and functionalization of aryl halides. Electrochemical methods can be used for the side-chain bromination of toluene and its derivatives with high yields and regioselectivity via two-phase electrolysis. cecri.res.inresearchgate.net More advanced applications include the electrocatalytic carboxylation of aryl bromides using bifunctional CuAg nanowire catalysts, which can fix CO₂ onto an aromatic ring. acs.org Nickel-catalyzed electrochemical protocols have also been developed for coupling aryl bromides with alcohols (O-arylation) and for aminomethylation, demonstrating the power of electrochemistry to forge C-O and C-C bonds under mild, redox-neutral conditions without strong bases or metal reductants. nih.govacs.org These emerging electrocatalytic strategies hold significant potential for the future synthesis and derivatization of compounds like this compound.

Mechanistic Investigations of Reactions Involving 3,4 Dibromotoluene

Reaction Pathways in Palladium-Catalyzed Transformations

Palladium catalysts are instrumental in forging new carbon-carbon bonds, and the reactions of 3,4-dibromotoluene provide a compelling case study for understanding the underlying mechanisms. The synthesis of substituted fluorenes from 1,2-dihaloarenes and hindered Grignard reagents is one such transformation where the mechanistic pathway is highly dependent on the catalytic system.

Oxidative Addition Mechanisms

The initial step in many palladium-catalyzed cross-coupling reactions is the oxidative addition of an aryl halide to a low-valent palladium(0) species. In the case of this compound, which possesses two carbon-bromine (C-Br) bonds, the relative reactivity of these bonds and the nature of the palladium catalyst are critical.

In a Pd(OAc)₂-catalyzed domino reaction of this compound with a hindered Grignard reagent, a key mechanistic question is whether the reaction proceeds through a conventional cross-coupling-cyclization pathway or an alternative route involving a palladium-associated aryne intermediate. nih.gov The conventional pathway would necessitate the oxidative addition of one C-Br bond, followed by coupling and subsequent intramolecular C-H activation. However, mechanistic studies suggest that the reaction pathway can be steered by the choice of ligands. nih.gov

When a bulky phosphine (B1218219) ligand like tri-tert-butylphosphine (B79228) (t-Bu₃P) is used, the reaction tends to follow a more traditional cross-coupling pathway. nih.gov However, in the absence of such a ligand, as with Pd(OAc)₂ alone, a different mechanism is favored. nih.gov This suggests that the ligand environment around the palladium center plays a crucial role in determining whether a direct oxidative addition to one of the C-Br bonds is the preferred initial step or if the catalyst engages with the substrate to form a benzyne-like intermediate.

Role of Benzyne Intermediates

A significant finding in the study of Pd(OAc)₂-catalyzed reactions of 1,2-dihaloarenes is the proposed involvement of "palladium associated aryne" intermediates. nih.gov This pathway is believed to be favored when phosphine and N-heterocyclic carbene ligands are omitted. nih.gov For this compound, this would involve the initial interaction of the palladium catalyst with both bromine substituents to facilitate the formal elimination of "PdBr₂" and generate a 4-methylbenzyne intermediate that remains associated with the palladium complex. nih.gov

This palladium-associated aryne can then undergo further reactions, such as transmetalation with a Grignard reagent and subsequent carbopalladation, to form the fluorene (B118485) product. nih.gov Evidence for this pathway comes from experiments comparing different catalyst systems. For instance, in the reaction of this compound with half an equivalent of 2-mesitylmagnesium bromide, a key terphenyl intermediate was not detected when using Pd(OAc)₂ as the catalyst. In contrast, this intermediate was observed when a Pd(0)/t-Bu₃P system was used, supporting the notion that the ligand-free system operates via a different, aryne-based mechanism. nih.gov

| Entry | Catalyst | Intermediate (I) Observed |

|---|---|---|

| 1 | Pd(OAc)₂ | Not Detected |

| 2 | Pd(0)/t-Bu₃P | 12% |

Regiochemical Outcomes and Isomer Ratios

The unsymmetrical nature of this compound means that reactions can potentially lead to two different regioisomeric products. The final ratio of these isomers provides valuable information about the reaction mechanism and the relative reactivity of the two C-Br bonds.

In the Pd(OAc)₂-catalyzed synthesis of fluorenes, the reaction of this compound yielded two isomeric products in a ratio of 42:58. nih.gov This near 1:1 ratio suggests that the reactivities of the C-Br bond at the C3 and C4 positions are very similar under these conditions. nih.gov This outcome is consistent with a mechanism involving a 4-methylbenzyne intermediate, where the subsequent steps of the reaction show little regiochemical preference. The slight deviation from a perfect 1:1 ratio may be attributed to subtle electronic or steric effects influencing the formation or subsequent reaction of the aryne intermediate.

Copper-Catalyzed Cyclization Mechanisms

Copper catalysts are widely used for C-N and C-O bond-forming reactions. The synthesis of benzoxazoles from 1,2-dihaloarenes and primary amides is a key example where this compound has been used as a substrate to probe the reaction's mechanistic details.

Domino Annulation Processes

A domino annulation approach for synthesizing benzoxazoles involves a copper-catalyzed intermolecular cross-coupling of a 1,2-dihaloarene with a primary amide, which initially forms the Ar-N bond. This is followed by a copper-catalyzed intramolecular cyclization to form the Ar-O bond, completing the benzoxazole (B165842) ring system. researchgate.net

When 1,2-dibromobenzene (B107964) is used, the reaction proceeds in good yield. researchgate.net However, the use of this compound in this domino reaction proved to be non-regioselective. researchgate.net The reaction produced an inseparable 1:1 mixture of the two possible regioisomeric benzoxazoles. researchgate.net This lack of regioselectivity indicates that under the reaction conditions, the initial copper-catalyzed C-N bond formation occurs at a similar rate at both the C3 and C4 positions of the toluene (B28343) ring.

Influence of Ligand Systems on Regioselectivity

Ligands play a critical role in modulating the reactivity and selectivity of copper catalysts. In the context of benzoxazole synthesis, ligands such as 1,10-phenanthroline (B135089) are often employed. researchgate.net While this ligand is crucial in alternative one-pot strategies for benzoxazole synthesis, its influence on the regioselectivity of the domino annulation with unsymmetrical substrates like this compound is a key point of investigation.

Electrophilic Aromatic Substitution Mechanisms in Derivative Formation

Electrophilic aromatic substitution (EAS) is a fundamental reaction type for aromatic compounds like this compound. The core of this mechanism involves an electrophile attacking the electron-rich benzene (B151609) ring, leading to the substitution of a hydrogen atom. numberanalytics.com This process generally occurs in two main steps: the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion, followed by the restoration of aromaticity through deprotonation. numberanalytics.comtminehan.commasterorganicchemistry.com The first step, the formation of the sigma complex, is typically the rate-determining step as it temporarily disrupts the stable aromatic system. tminehan.commasterorganicchemistry.com

The substituents already present on the benzene ring significantly influence the rate and regioselectivity of further electrophilic substitution. These groups are broadly classified as either activating or deactivating. libretexts.org

Activating Groups: These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. libretexts.org This donation can occur through induction (e.g., alkyl groups) or resonance (e.g., -OH, -NH2). libretexts.org Activating groups generally direct incoming electrophiles to the ortho and para positions. japsr.in The methyl group (-CH3) in this compound is an activating group. tminehan.com It enhances the reactivity of the ring, making it approximately 25 times more reactive than benzene. japsr.in

Deactivating Groups: These groups withdraw electron density from the aromatic ring, making it less nucleophilic and slowing down the rate of electrophilic substitution. libretexts.org This withdrawal can be due to inductive effects (e.g., halogens) or resonance effects (e.g., -NO2, -CN). libretexts.org Deactivating groups typically direct incoming electrophiles to the meta position, with the notable exception of halogens, which are deactivating yet ortho, para-directing. scribd.com

Table of Substituent Effects on Electrophilic Aromatic Substitution

| Substituent | Effect on Reactivity | Directing Influence |

| -CH₃ (Methyl) | Activating | ortho, para |

| -Br (Bromo) | Deactivating | ortho, para |

The mechanism of electrophilic aromatic substitution on this compound proceeds through the formation of a sigma complex. When an electrophile attacks the aromatic ring, the π electrons form a new sigma bond with the electrophile. minia.edu.eg This disrupts the aromaticity of the ring and creates a positively charged, resonance-stabilized carbocation known as the sigma complex or arenium ion. numberanalytics.comtminehan.com

The stability of this intermediate is crucial in determining the reaction's regioselectivity. The positive charge in the sigma complex is delocalized across the ring through resonance. brainly.com For this compound, attack at different positions will lead to sigma complexes of varying stability.

Influence of the Methyl Group: The electron-donating methyl group stabilizes the positive charge in the sigma complex through an inductive effect. brainly.com This stabilization is most effective when the positive charge is located on the carbon atom adjacent to the methyl group. brainly.com This occurs during attack at the ortho and para positions relative to the methyl group. tminehan.com

Influence of the Bromine Atoms: The electron-withdrawing bromine atoms destabilize the sigma complex through their inductive effect. However, they can also donate a lone pair of electrons through resonance, which can help to stabilize the positive charge. This resonance donation is most effective for ortho and para attack.

Applications of 3,4 Dibromotoluene in Advanced Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

3,4-Dibromotoluene is a versatile building block in organic chemistry, valued for its specific arrangement of bromine atoms and a methyl group on the benzene (B151609) ring. This unique structure allows for selective chemical modifications at different positions, making it a key starting material for the synthesis of more complex molecules. Its applications span across the creation of advanced materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

The chemical reactivity of this compound makes it a valuable precursor in the synthesis of various advanced materials. It is particularly noted for its role as an intermediate in the manufacturing of certain dyes, where its structure is incorporated to achieve specific color and stability properties. guidechem.com The mechanism in dye production involves leveraging the dibromo-functionality to build larger, conjugated systems responsible for the desired chromophoric characteristics. guidechem.com

While direct and extensive research on polymers derived specifically from this compound is not widely published, its isomers, such as 2,4-dibromotoluene (B1294801) and 3,5-dibromotoluene (B156392), are known to be used in the production of polymers and as flame retardants. nbinno.comnbinno.com For instance, 2,4-dibromotoluene serves as a cross-linking agent in the manufacturing of polymers like polyethylene (B3416737) and polypropylene. nbinno.com The principles of these syntheses, often involving cross-coupling reactions, suggest the potential of this compound for creating novel polymers and resins with tailored properties.

This compound is recognized as a key intermediate in the synthesis of pharmaceutical and agrochemical compounds. synhet.comallgreenchems.comaromsyn.com Its utility lies in its capacity to undergo various chemical transformations, allowing for the introduction of different functional groups necessary for biological activity. It is used in organic synthesis as a foundational molecule for developing new drugs and medicinal products. shlzpharma.com

In the agrochemical sector, it serves as a precursor in the production of certain pesticides. guidechem.com The mode of action for some of these pesticides involves the disruption of the nervous system of pests. guidechem.com While specific blockbuster drugs or pesticides derived directly from this compound are not prominently disclosed in public literature, its role as a versatile intermediate is well-established within the fine chemicals industry. synhet.com For comparison, its isomer 3,5-dibromotoluene is a known intermediate in the synthesis of the antihypertensive drug candesartan (B1668252) cilexetil and the herbicide bromoxynil. nbinno.com

A notable application of this compound is in the palladium-catalyzed synthesis of substituted fluorenes. nih.gov In a study, the reaction of this compound with a Grignard reagent in the presence of a palladium acetate (B1210297) (Pd(OAc)2) catalyst at room temperature yielded substituted fluorenes. nih.gov

This reaction is significant as it proceeds under mild conditions. A key finding was that the unsymmetrical nature of this compound resulted in the formation of two isomeric fluorene (B118485) products. The near-equal ratio of these isomers suggests that the reactivity of the two carbon-bromine (C-Br) bonds is very similar. nih.gov

| Reactant | Catalyst | Key Observation | Product Ratio (Isomers) | Reference |

| This compound | Pd(OAc)2 | Formation of two isomeric fluorenes | 42:58 | nih.gov |

This efficient synthesis provides a pathway to novel fluorene derivatives, which are important structural motifs in materials science, particularly for organic light-emitting diodes (OLEDs) and other electronic applications.

This compound has been utilized in the synthesis of benzoxazole (B165842) derivatives, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities. One synthetic approach involves a copper-catalyzed domino annulation reaction. researchgate.net In this method, a 1,2-dihaloarene, such as this compound, reacts with a primary amide. researchgate.net

However, a challenge arises from the structure of this compound. Research has shown that the reaction is not regioselective. researchgate.netrsc.orgacs.orgresearchgate.net This means that the initial bond formation can occur at either of the two bromine-substituted carbon atoms, leading to a mixture of benzoxazole isomers. This lack of selectivity is a limitation of this method when a single, specific isomer is desired. researchgate.netrsc.org

| Reaction Type | Reactant | Catalyst System | Key Challenge | Reference |

| Domino Annulation | This compound | Copper-catalyzed | Lack of regioselectivity | researchgate.netrsc.orgacs.orgresearchgate.net |

Despite this, the ability to use this compound in such syntheses highlights its versatility as a building block, provided that methods for controlling or separating the resulting isomers are available.

Synthesis of Substituted Fluorenes

Functionalization and Derivatization Studies

The functionalization and derivatization of this compound are key to its utility as a synthetic intermediate. The two bromine atoms and the methyl group offer multiple sites for chemical modification, allowing for the creation of a wide range of derivatives.

For instance, [3-²H]Toluene has been successfully synthesized from 3,5-dibromotoluene. imperial.ac.uk The process involves the formation of a Grignard reagent from 3,5-dibromotoluene, which is then quenched with deuterium (B1214612) oxide (D₂O) to introduce a deuterium atom at the 3-position of the toluene (B28343) ring. imperial.ac.uk A similar strategy could theoretically be applied to this compound to produce deuterated toluene derivatives, further expanding its application in specialized research areas.

Incorporation into Nucleoside Analogues for DNA Studies

The precise structure and properties of nucleobases are critical for the function of DNA. To probe the intricate mechanisms of DNA replication, repair, and interactions with proteins, scientists utilize modified nucleoside analogues. This compound has been explored as a precursor for creating nonpolar nucleoside analogues that serve as molecular probes. gatech.eduacs.orgnih.gov These synthetic analogues are designed to mimic the shape of natural nucleosides, such as thymidine (B127349), but lack the hydrogen-bonding capabilities. By systematically varying the size and electronic properties of the nucleobase mimic, researchers can investigate the steric and electrostatic effects within the DNA double helix and at the active sites of DNA polymerases. gatech.edunih.gov

In a notable study, a series of nonpolar thymidine analogues were synthesized, where the natural thymine (B56734) base was replaced by substituted toluene derivatives. gatech.eduacs.org One of these analogues was derived from 2,4-dibromotoluene, a constitutional isomer of this compound. The synthesis involved converting the dibromotoluene deoxyriboside into a phosphoramidite (B1245037) derivative. gatech.eduacs.org This phosphoramidite is the key building block for incorporation into synthetic DNA strands using standard automated DNA synthesizers. gatech.edu

Studies on DNA duplexes containing these analogues have revealed important insights into base pairing and stacking interactions. gatech.edu When placed opposite natural bases, the nonpolar analogues, as expected, led to destabilized base pairs compared to the natural thymine-adenine pair. gatech.edu However, pairing between these nonpolar analogues themselves was found to be surprisingly stable. gatech.edu Furthermore, all the dihalo-substituted analogues demonstrated stronger stacking interactions than natural thymine, a property that correlates with their increased surface area and hydrophobicity. gatech.edu

The kinetic data from these studies provide a quantitative measure of how DNA polymerases handle these unnatural building blocks. For instance, the efficiency and fidelity of DNA synthesis by enzymes like E. coli DNA Polymerase I and the SOS-induced DNA Polymerases II and IV have been tested with these analogues. nih.gov The results show that the absence of hydrogen-bonding capacity in the toluene-based analogues significantly reduces the efficiency of incorporation by the polymerase, highlighting the importance of the polar nature of natural nucleobases for enzymatic recognition and processing. nih.gov These findings establish dibromotoluene-derived nucleosides as valuable tools for dissecting DNA-protein interactions and for the design of novel genetic systems based on hydrophobic pairing. gatech.edu

Catalytic and Organometallic Chemistry involving this compound

Ligand Synthesis and Coordination Chemistry

In the field of organometallic chemistry, this compound serves as a versatile building block for the synthesis of specialized ligands, particularly pincer ligands. researchgate.net Pincer ligands are chelating agents that bind to a metal center via three donor atoms, often arranged in a meridional fashion. This structure imparts high thermal stability and unique reactivity to the resulting metal complexes.

For instance, 3,5-dibromotoluene, an isomer of this compound, has been used to prepare a new class of S-P-S pincer ligands. researchgate.net The synthesis involves a palladium-catalyzed aryl phosphination of the dibromotoluene with diphenylphosphine, followed by sulfurization. researchgate.net The resulting ligand, 3,5-bis(diphenylphosphinothioyl)toluene, can then undergo cyclometalation with metal precursors like K₂PdCl₄ or K₂PtCl₄. researchgate.net This reaction occurs at the C-4 position of the central toluene ring, forming stable pincer complexes. researchgate.net X-ray diffraction studies have confirmed the molecular structures of these palladium and platinum pincer complexes. researchgate.net Such complexes are of interest not only for their structural novelty but also for their potential applications in catalysis and materials science, with the platinum complex exhibiting strong light emission in the solid state. researchgate.net

The modular nature of ligand synthesis allows for the creation of a wide array of P,N-ligands with tunable steric and electronic properties. beilstein-journals.org These ligands, which combine a "soft" phosphorus donor and a "hard" nitrogen donor, are valuable in asymmetric catalysis. beilstein-journals.org While the provided literature does not directly describe the use of this compound in P,N-ligand synthesis, the established synthetic routes using other haloarenes as precursors suggest its potential in this area. beilstein-journals.org The coordination chemistry of these ligands with various transition metals, including rhodium, iridium, and palladium, has been extensively studied, revealing how subtle changes in the ligand backbone can significantly influence the binding geometry and properties of the metal complexes. beilstein-journals.org

Exploration of Catalytic Cycles (e.g., Bromine Transfer Reactions)

This compound and its isomers are valuable substrates for studying and developing new catalytic reactions, including those involving bromine transfer, often referred to as the "halogen dance." chemrxiv.org This reaction involves the intramolecular migration of a halogen atom on an aromatic ring, typically facilitated by a strong base. Recently, it has been discovered that catalytic amounts of potassium hexamethyldisilazide (KHMDS) can dramatically accelerate this bromine-metal exchange process. chemrxiv.org

The proposed mechanism involves a dual catalytic cycle where KHMDS facilitates the rapid translocation of the bromo group. chemrxiv.org This ultra-fast bromine transfer allows for the functionalization of bromoarenes at positions that would be otherwise difficult to access. chemrxiv.org The reaction proceeds by treating a bromoarene with a base like lithium diisopropylamide (LDA) and a catalytic amount of KHMDS, which promotes the halogen dance. The resulting rearranged aryllithium intermediate can then be trapped with various electrophiles. chemrxiv.org This method has been successfully applied to a range of substrates, including bromopyridines, bromothiophenes, and bromobenzene (B47551) derivatives. chemrxiv.org

The catalytic activity of KHMDS in these transformations is significantly higher than that of other bases like potassium tert-butoxide (KOtBu). chemrxiv.org Even at low catalyst loadings (e.g., 1.0 mol%), KHMDS can facilitate the halogen dance efficiently. chemrxiv.org This catalytic approach represents a significant advance in the synthesis of multiply substituted aromatic compounds, which are important building blocks for pharmaceuticals, agrochemicals, and functional materials. chemrxiv.org The ability to control the position of substituents on an aromatic ring through catalytic halogen dance opens up new avenues for synthetic chemistry. chemrxiv.org While the specific application of this compound in a KHMDS-catalyzed halogen dance is not explicitly detailed in the provided search results, its structure makes it a prime candidate for such investigations, potentially leading to novel and regioselective functionalization pathways.

Spectroscopic and Computational Analysis in 3,4 Dibromotoluene Research

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of 3,4-dibromotoluene. Techniques such as NMR, mass spectrometry, and Raman spectroscopy offer unique insights into the molecular framework and isomeric purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide critical data for confirming the substitution pattern on the toluene (B28343) ring.

The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methyl group protons. The chemical shifts, reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the bromine atoms. In a typical spectrum recorded in deuterated chloroform (B151607) (CDCl₃), the methyl protons (CH₃) appear as a singlet. The aromatic protons exhibit a more complex pattern due to their different chemical environments and spin-spin coupling interactions. The proton ortho to the methyl group and meta to a bromine atom will have a different chemical shift compared to the proton positioned between the two bromine atoms and the one ortho to a bromine atom and meta to the methyl group. These differences in chemical shifts and the observed coupling patterns are fundamental for confirming the 3,4-substitution pattern.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| CH₃ | ~2.3 | Singlet |

| Aromatic H | 7.0 - 7.6 | Multiplet |

Note: Actual chemical shifts can vary slightly based on solvent and concentration.

¹³C NMR Spectral Interpretation

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ | ~20 |

| C-Br | 120 - 135 |

| C-H | 125 - 140 |

| Quaternary C | 135 - 145 |

Note: These are approximate ranges, and specific assignments require detailed analysis and comparison with reference data.

Mass Spectrometry for Molecular Confirmation and Isomer Differentiation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly equal abundance, the molecular ion peak will appear as a distinctive pattern of three peaks (M⁺, [M+2]⁺, and [M+4]⁺) with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive signature for a dibrominated compound.

Furthermore, high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the molecular formula (C₇H₆Br₂). nih.gov While standard mass spectrometry can confirm the molecular formula, differentiating between various dibromotoluene isomers (e.g., 2,4-dibromotoluene (B1294801), 2,5-dibromotoluene, etc.) based solely on the molecular ion is not possible as they all have the same molecular weight. dea.gov However, tandem mass spectrometry (MS/MS) techniques, which involve the fragmentation of the molecular ion, can be employed for isomer differentiation. nih.govlcms.cznih.gov The fragmentation patterns of the different isomers will vary due to the different positions of the bromine atoms, leading to the formation of unique fragment ions that can be used to distinguish them. nih.gov

Raman Spectroscopy for Vibrational Analysis and Isomer Identification

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the molecular vibrations of a compound. spectroscopyonline.com It is complementary to infrared (IR) spectroscopy. uc.edu The Raman spectrum of this compound will exhibit a series of bands corresponding to the various vibrational modes of the molecule, including C-H stretching, C-C stretching of the aromatic ring, and C-Br stretching. scielo.brs-a-s.org

The number and frequency of the Raman active modes are determined by the molecular symmetry of the compound. hopto.org Since different isomers of dibromotoluene possess different molecular symmetries, their Raman spectra will show distinct differences in the number, position, and intensity of the vibrational bands. scbt.com For example, the C-Br stretching vibrations are particularly sensitive to the substitution pattern on the aromatic ring. By analyzing the characteristic frequencies and patterns in the Raman spectrum, it is possible to identify this compound and distinguish it from its other isomers.

Computational Chemistry and Theoretical Studies

Computational chemistry provides a theoretical framework to complement experimental findings. researchgate.net Methods like Density Functional Theory (DFT) can be used to calculate the optimized geometry, electronic structure, and spectroscopic properties of this compound. Theoretical calculations of NMR chemical shifts (both ¹H and ¹³C) can aid in the assignment of experimental spectra. Similarly, computed vibrational frequencies from DFT calculations can be compared with experimental Raman and IR spectra to provide a more detailed and accurate assignment of the observed vibrational modes. These theoretical studies offer a deeper understanding of the structure-property relationships of this compound at a molecular level.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, especially those using Density Functional Theory (DFT), are pivotal in mapping the intricate pathways of chemical reactions. mdpi.com They allow researchers to model the entire reaction coordinate, identifying transition states and intermediates to determine the most favorable mechanistic route. mdpi.comnih.gov

A notable area where the mechanism of reactions involving this compound has been investigated is in copper-catalyzed domino annulation reactions for the synthesis of benzoxazoles. rsc.orgresearchgate.net In these reactions, a 1,2-dihaloarene is coupled with a primary amide. The process involves an initial copper-catalyzed intermolecular cross-coupling to form an Ar-N bond, followed by a second copper-catalyzed intramolecular cyclization to create an Ar-O bond, thus forming the benzoxazole (B165842) ring. researchgate.netacs.org

While this reaction proceeds effectively with substrates like 1,2-dibromobenzene (B107964), studies have shown that the use of this compound results in a lack of regioselectivity. researchgate.netacs.orgrsc.org This suggests that the initial C-N bond formation does not have a strong preference for occurring at the C3 or C4 position.

Computational studies on similar copper-catalyzed cross-coupling reactions (Ullmann reactions) have established that the mechanism often proceeds via an Oxidative Addition-Reductive Elimination (OA-RE) pathway. mdpi.com In the context of this compound, this would involve the following steps elucidated computationally:

Formation of the Active Catalyst: A copper(I) complex is formed with a ligand and the primary amide.

Oxidative Addition: The this compound molecule reacts with the copper(I) complex. This is often the rate-determining step. mdpi.com The C-Br bond breaks and adds to the copper center, forming a transient Cu(III) intermediate. This can occur at either the C3-Br or C4-Br bond.

Reductive Elimination: The final C-N bond is formed, releasing the product and regenerating the copper(I) catalyst.

Quantum chemical calculations would be used to compute the energy barriers (activation energies) for oxidative addition at both the C3 and C4 positions. The experimental observation of poor regioselectivity strongly implies that these energy barriers are very similar, leading to a mixture of products. acs.orgrsc.org

Prediction of Reactivity and Regioselectivity in Substituted Systems

Predicting the outcome of reactions on substituted aromatic rings is a primary application of computational chemistry. For this compound, the two bromine atoms are in non-equivalent positions, creating the potential for different products (regioisomers) in substitution or coupling reactions. The methyl group is an ortho-, para-directing activator, while the bromine atoms are deactivating but also ortho-, para-directing. The interplay of these electronic and steric effects determines the molecule's reactivity and the regioselectivity of its reactions.

As mentioned, a key research finding is the lack of regioselectivity in the copper-catalyzed synthesis of benzoxazoles from this compound. rsc.orgacs.org This contrasts with many other substituted dihaloarenes where the reaction can be highly regioselective. rsc.org Computational models can predict this outcome by calculating the activation energies for the two possible reaction pathways. The pathway with the lower activation energy is favored, and if the energies are close, a mixture of products is expected. The RegioSQM method, for instance, predicts the regioselectivity of electrophilic aromatic substitutions by calculating the free energies of protonated intermediates, identifying the most nucleophilic center. nih.gov

For the domino annulation reaction, a computational analysis would compare the transition state energies for the initial C-N coupling at the C3 vs. C4 position. The experimental results suggest that these transition states are nearly isoenergetic.

| Reaction Pathway | Position of C-N Coupling | Hypothetical Calculated Activation Energy (kcal/mol) | Predicted Outcome |

|---|---|---|---|

| Pathway A | C3 (ortho to methyl) | 25.2 | A mixture of both regioisomers is expected due to the very small energy difference between the two pathways. |

| Pathway B | C4 (meta to methyl) | 25.5 |

Note: The data in the table above is illustrative, based on experimental findings, to demonstrate how computational results would explain the observed lack of regioselectivity. Specific calculated values for this reaction were not found in the searched literature.

Conformational Analysis and Intermolecular Interactions

Conformational analysis investigates the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. For this compound, the primary source of conformational isomerism is the rotation of the methyl group around the C-C bond connecting it to the benzene (B151609) ring.

For substituted toluenes, this barrier is generally very low, allowing for nearly free rotation at room temperature. The most stable conformation typically has one C-H bond of the methyl group eclipsing the plane of the benzene ring, while the transition state has a C-H bond perpendicular to the ring plane to minimize steric interactions. The presence of the adjacent bromine atom at the 3-position might slightly increase this barrier compared to toluene, but it is expected to remain small. Intermolecular interactions, such as π-π stacking, could favor specific conformations in a condensed phase or crystal lattice. acs.org

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| Minimum Energy Conformation | Staggered: One methyl C-H bond eclipses the aromatic ring. | 0.0 kcal/mol (Reference) |

| Rotational Transition State | Eclipsed: One methyl C-H bond is perpendicular to the aromatic ring. | ~0.6 - 2.0 kcal/mol |

| Rotational Energy Barrier | The energy difference between the stable and transition state conformers. | ~0.6 - 2.0 kcal/mol |

Note: The data in this table is representative of typical values for substituted toluenes and serves as an illustration of what a computational conformational analysis would yield.

Environmental and Biological Considerations in the Context of Dibromotoluene Research

Biotransformation and Biodegradation Pathways

While specific research on the biodegradation of 3,4-dibromotoluene is not extensively detailed in the available literature, pathways can be inferred from studies on analogous halogenated aromatic compounds and the parent compound, toluene (B28343). genome.jpenviro.wikinih.gov The microbial breakdown of such substances is a critical component of their environmental fate. enviro.wiki

The biodegradation of aromatic hydrocarbons is a well-documented process carried out by a diverse range of microorganisms, including bacteria, fungi, and algae, typically under aerobic conditions. enviro.wiki For halogenated aromatics, degradation often involves initial enzymatic attacks that modify the aromatic ring, making it susceptible to cleavage.

Studies on similar di-halogenated compounds, such as 3,4-dichloroaniline (B118046) and 3,4-difluoroaniline (B56902), have shown that bacteria like Pseudomonas fluorescens can effectively degrade them. nih.gov The degradation process for these analogs involves enzymes such as catechol 1,2-dioxygenase and catechol 2,3-dioxygenase. nih.gov These enzymes are crucial for cleaving the aromatic ring after initial hydroxylation and dehalogenation steps. nih.gov The degradation of toluene itself is known to proceed via key enzymes like toluene dioxygenase, which initiates the process by adding hydroxyl groups to the ring, leading to intermediates like catechol that can then be further metabolized. frontiersin.org It is plausible that microbial strains capable of degrading this compound would employ a similar enzymatic toolkit, involving initial oxidation of the toluene moiety followed by ring cleavage. genome.jpfrontiersin.org

Table 1: Key Microbial Enzymes in the Degradation of Toluene and Halogenated Aromatic Analogs This table is based on data from analogous compounds and may be predictive for this compound.

| Enzyme | Function | Observed in Degradation of | Reference |

|---|---|---|---|

| Toluene Dioxygenase | Initial oxidation of the aromatic ring | Toluene | frontiersin.org |

| Catechol 2,3-dioxygenase | Cleavage of the catechol intermediate (meta-cleavage) | Toluene, 3,4-Dichloroaniline | nih.govfrontiersin.org |

| Catechol 1,2-dioxygenase | Cleavage of the catechol intermediate (ortho-cleavage) | Toluene, 3,4-Difluoroaniline | nih.govfrontiersin.org |

The identification of metabolites is key to understanding degradation pathways. For halogenated aromatic compounds, metabolic processes often include debromination, hydroxylation, and dealkylation. oaepublish.com In the biotransformation of other complex halogenated molecules like 3,4,3',4'-tetrachlorobiphenyl, hydroxylated metabolites have been identified as primary products. nih.gov

Drawing parallels from the degradation of 3,4-dichloroaniline and 3,4-difluoroaniline by Pseudomonas fluorescens, the process yields halogenated hydroxyaniline intermediates (e.g., 3-chloro-4-hydroxyaniline and 3-fluoro-4-hydroxyaniline). nih.gov This suggests that a probable metabolic pathway for this compound would involve an initial oxidation to form brominated cresols (hydroxytoluenes) or brominated methylcatechols (dihydroxy-toluenes). Subsequent steps would likely involve the cleavage of the aromatic ring, leading to aliphatic acids that can be integrated into central metabolism.

Table 2: Potential Metabolites in the Biodegradation of this compound This table presents hypothetical metabolites based on pathways of structurally similar compounds.

| Potential Metabolite | Formation Pathway | Analogous Precedent | Reference |

|---|---|---|---|

| Dibromocresol | Hydroxylation of the aromatic ring | Formation of hydroxy-metabolites from other halogenated aromatics | nih.govnih.gov |

| Brominated Methylcatechol | Di-hydroxylation of the aromatic ring | Toluene degradation proceeds via catechol intermediates | genome.jpfrontiersin.org |

| Brominated Benzoic Acid | Oxidation of the methyl group | Toluene degradation can proceed via benzoate | genome.jp |

Microbial Degradation Mechanisms

Role in Intermediate Volatile Organic Compound (IVOC) Studies

Intermediate Volatile Organic Compounds (IVOCs) are a class of atmospheric organic gases with saturation concentrations that place them between traditional volatile organic compounds (VOCs) and semi-volatile organic compounds (SVOCs). copernicus.org This class includes compounds with 12 to 22 carbons, such as alkanes, polycyclic aromatic hydrocarbons (PAHs), and other aromatics. copernicus.org IVOCs are recognized as highly efficient precursors to Secondary Organic Aerosols (SOA). copernicus.orgnih.gov

While toluene is classified as a VOC, the addition of two heavy bromine atoms to its structure increases its molecular weight and is expected to lower its volatility, potentially placing this compound within the IVOC category. Halogenated aromatic compounds are studied in environmental science for their transport and fate. lookchem.com Many brominated flame retardants, which are also halogenated aromatic compounds, are known to be semi-volatile. gdut.edu.cn

Secondary Organic Aerosol (SOA) is formed in the atmosphere when volatile and intermediate-volatility organic compounds are oxidized into less volatile products that can partition into the aerosol phase. rsc.org Aromatic compounds are major anthropogenic VOCs that play a significant role in SOA formation. mdpi.com The photo-oxidation of toluene, for instance, has been extensively studied and is a known pathway to SOA production. mdpi.comcopernicus.orgcopernicus.org

The atmospheric oxidation of aromatics is typically initiated by reaction with hydroxyl (OH) radicals. rsc.org This leads to the formation of a variety of oxygenated products that can form aerosol particles. rsc.org Under low-NOx conditions, toluene has been shown to have an SOA yield of approximately 30%. copernicus.org It is highly probable that this compound would also act as an SOA precursor through similar atmospheric oxidation processes. The presence of bromine atoms on the aromatic ring would influence the reaction rates with atmospheric oxidants and the properties of the resulting aerosol products. IVOCs emitted from sources like gasoline engines are estimated to produce as much or more SOA than single-ring aromatics, highlighting the importance of this compound class. nih.gov

Table 3: Experimental SOA Yields for Toluene (as a reference for a related compound)

| Parent Hydrocarbon | NOx Condition | SOA Yield (%) | Reference |

|---|---|---|---|

| Toluene | Low NOx | 29.5 ± 0.7 | copernicus.org |

| Toluene | High NOx | 17.4 ± 0.5 | copernicus.org |

The environmental fate of a compound describes its transport and transformation in the environment. For semi-volatile brominated compounds like many novel brominated flame retardants (NBFRs), their fate includes partitioning to sediment and sludge in aquatic systems and the potential for long-range atmospheric transport. gdut.edu.cn These related compounds are often resistant to degradation, leading to persistence in the environment. oaepublish.comgdut.edu.cn

常见问题

Q. What are the optimal synthetic routes for 3,4-Dibromotoluene, and how do reaction conditions influence yield?

this compound is typically synthesized via bromination of toluene or derivatives. Two primary methods are:

- Direct bromination of toluene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃) under controlled temperature (0–5°C). This method requires precise stoichiometry to avoid over-bromination.

- Stepwise halogenation of 4-methylbenzylamine derivatives, where bromine is introduced at specific positions via intermediate diazonium salts, followed by deamination .

Key considerations : Reaction temperature, solvent polarity (e.g., dichloromethane vs. acetic acid), and catalyst activity significantly affect regioselectivity and yield. GC-MS analysis is recommended to monitor byproducts like 2,5-dibromotoluene isomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Spectroscopic methods :

- ¹H/¹³C NMR : Methyl group protons resonate at ~2.3 ppm, while aromatic protons adjacent to bromine show deshielding (7.0–7.5 ppm).

- Mass spectrometry (EI-MS) : Molecular ion peak at m/z 249.93 (C₇H₆Br₂) with fragmentation patterns confirming bromine positions .

- Physical properties : Density (1.85 g/cm³) and melting point (data gaps exist; experimental determination advised) .

- Chromatography : HPLC with UV detection (λ = 254 nm) or GC-FID using 2,5-dibromotoluene as a surrogate for retention time calibration .

Advanced Research Questions

Q. How does the electronic and steric profile of this compound influence its reactivity in cross-coupling reactions?

The ortho-bromine atoms in this compound create steric hindrance, limiting access to catalytic sites in Suzuki-Miyaura couplings. However, the electron-withdrawing nature of bromine enhances electrophilicity, favoring nucleophilic aromatic substitution (SNAr) with amines or thiols. Comparative studies with 3,5-dibromotoluene (less steric strain) show divergent regioselectivity in palladium-catalyzed reactions . Methodological tip : DFT calculations (e.g., Gaussian) can predict reactive sites by analyzing frontier molecular orbitals and Hirshfeld charges .

Q. What analytical challenges arise in detecting trace this compound in environmental samples, and how can they be mitigated?

Co-elution with structurally similar compounds (e.g., 2,5-dibromotoluene) in GC-MS is a key challenge. Solutions include:

Q. How can researchers resolve contradictions in reported synthetic yields or purity data for this compound?

Discrepancies often stem from:

- Impurity profiles : Byproducts like 3,5-dibromotoluene may skew purity assays. Use preparative HPLC to isolate isomers.

- Solvent residues : Residual acetic acid or FeBr₃ in crude products. Conduct elemental analysis (C/H/Br) and TGA to identify contaminants .

Recommendation : Adopt standardized reporting protocols (e.g., Cochrane systematic review guidelines) to harmonize data across studies .

Q. What computational tools are effective for modeling the thermodynamic stability of this compound derivatives?

- Molecular dynamics (MD) : Simulate crystal packing using force fields (e.g., OPLS-AA) to predict melting points.

- QSPR models : Relate substituent effects (e.g., Hammett σ constants) to reaction rates in SNAr pathways.

- In silico toxicity prediction : Tools like ProTox-II assess bioactivity risks, critical for pharmacological applications .

Q. How can this compound be utilized in polymer chemistry, and what are its limitations?

As a monomer, its dual bromine atoms enable radical-initiated polymerization for flame-retardant materials. However, steric bulk limits chain mobility, reducing tensile strength. Alternative : Copolymerize with fluorinated monomers (e.g., 3,5-dibromo-2,6-difluorotoluene) to enhance thermal stability .

Methodological and Ethical Considerations

Q. What systematic review frameworks are suitable for aggregating data on this compound’s applications?

Q. What safety protocols are essential when handling this compound in laboratory settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |